molecular formula C24H28N2OS B2758310 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 681276-37-9

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2758310
CAS No.: 681276-37-9
M. Wt: 392.56
InChI Key: UZSCKYZCTAHABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic indole-derived compound designed for advanced chemical and biological research. Its molecular architecture combines a lipophilic indole core, a thioether-linked 2-methylbenzyl group, and a 4-methylpiperidin-1-yl ethanone terminus. This strategic combination is intended to improve membrane permeability and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. The primary research applications for this compound are derived from studies on closely related indole-thioether and indole-piperidine hybrids. Its potential research value spans several areas. In oncology, novel indole derivatives have demonstrated significant efficacy in suppressing key signaling pathways, such as the Hedgehog (Hh) pathway, which is implicated in cancers like medulloblastoma and basal cell carcinoma. Some analogs have shown activity against drug-resistant tumor growth by inhibiting the ciliary translocation of Smoothened (SMO), a key component of the Hh pathway . In infectious disease research, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives exhibit potent activity against resistant bacterial pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . They are also investigated for their role in inhibiting bacterial biofilm formation, a major factor in antibiotic resistance . The molecule's mechanism of action is hypothesized to be multi-faceted, dependent on the specific research context. The indole moiety is known for its ability to interact with various enzyme active sites and receptor pockets, including serotonin receptors and alarmone synthetases in bacteria . The thioether group can be metabolized or oxidized, potentially influencing the compound's reactivity and interactions, while the 4-methylpiperidine group is often incorporated to modulate basicity, solubility, and binding affinity to target proteins . Researchers utilize this compound as a key intermediate in organic synthesis, where it can undergo various reactions, including oxidation of the thioether to sulfoxide or sulfone, and reduction of the ketone carbonyl group . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-11-13-25(14-12-18)24(27)17-28-23-16-26(22-10-6-5-9-21(22)23)15-20-8-4-3-7-19(20)2/h3-10,16,18H,11-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSCKYZCTAHABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, as well as its synthesis and structural characteristics.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An indole moiety , which is known for its diverse biological activities.
  • A thioether linkage , enhancing the compound's reactivity and biological interactions.
  • A piperidine ring , contributing to its pharmacological profile.

Molecular Formula : C18H22N2SC_{18}H_{22}N_2S
Molecular Weight : 302.44 g/mol

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The compound demonstrates antifungal activity, particularly against Candida albicans.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxic effects, with IC50 values in the low micromolar range.
Cancer Cell Line IC50 (µM)
MCF-75.4
A5493.8

Antioxidant Activity

The compound has also been assessed for its antioxidant properties:

  • It exhibits a strong ability to scavenge free radicals, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.
Assay Type IC50 (µM)
DPPH Scavenging12.5

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The thioether moiety may facilitate interactions with enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Arrest : Preliminary studies suggest that the compound induces cell cycle arrest in the G2/M phase in cancer cells.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indole Moiety : Utilizing Fischer indole synthesis or other methods to create the indole structure.
  • Thioether Linkage Formation : Reacting indole derivatives with thiols under basic conditions to form the thioether bond.
  • Piperidine Ring Introduction : Coupling reactions to attach the piperidine moiety.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains confirmed the broad-spectrum antimicrobial activity of the compound, suggesting its potential as a lead candidate for antibiotic development.
  • Cancer Cell Line Evaluation : Research involving MCF-7 and A549 cells demonstrated significant apoptosis induction, warranting further investigation into its mechanism and potential clinical applications.

Comparison with Similar Compounds

Antimalarial Indolyl-3-ethanone-α-thioethers

Compounds with arylthioether substituents have demonstrated potent antimalarial activity:

Compound Name IC50/pIC50 Key Substituents Toxicity (HeLa Cells) Reference
1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone IC50 = 90 nM 5-Cl-indole, 4-Br-phenylthio Non-toxic
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone pIC50 = 8.2129 5-NO2-indole, 4-NO2-phenylthio Non-toxic
Target Compound Data not reported 2-methylbenzyl-indole, 4-methylpiperidine Unknown

Key Differences :

  • The 4-methylpiperidine group may enhance blood-brain barrier penetration compared to arylthioethers, suggesting divergent therapeutic applications .

Piperidine/Piperazine-containing Indole Derivatives

Compounds with nitrogenous heterocycles exhibit diverse biological activities:

Compound Name Activity/Application Key Features Reference
2-(4-benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Unknown Benzhydryl-piperazine, 5-Me-indole
1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)-ethanone 5-HT6 receptor modulation Piperazine, sulfonyl group
Target Compound Unknown 4-Me-piperidine, thioether linkage

Structural Insights :

  • Piperidine vs. piperazine alters basicity and hydrogen-bonding capacity. Piperidine’s reduced polarity may improve membrane permeability .
  • The thioether in the target compound contrasts with sulfonyl groups in 5-HT6 ligands, which are critical for receptor affinity .

Functional Contrasts :

  • Anti-HIV activity correlates with sulfonyl/acetyl groups, absent in the target compound .
  • The 2-methylbenzyl group in the target compound resembles JWH-250’s pentyl chain but lacks the phenolic group critical for cannabinoid receptor binding .

Q & A

Q. What are the key synthetic routes for preparing 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the indole-thioether core via nucleophilic substitution between 1-(2-methylbenzyl)-1H-indole-3-thiol and a halogenated ketone intermediate.
  • Step 2: Coupling the thioether intermediate with 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the final ethanone derivative .
  • Optimization: Reaction conditions (temperature: 60–80°C, solvent: DMF/THF) and catalysts (e.g., Pd/C for deprotection steps) are critical for yield improvement (typically 50–70%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the thioether linkage and piperidine substitution .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by reversed-phase C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 421.18) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial screening: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) via membrane disruption, inferred from structural analogs .
  • Cytotoxicity assays: IC₅₀ values >50 µM in HeLa cells, suggesting low acute toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection: Replace DMF with THF to reduce side reactions (e.g., oxidation of the indole ring) .
  • Catalyst screening: Use Pd(OAc)₂ with ligand systems (e.g., Xantphos) for efficient C–S bond formation (yield increase by ~15%) .
  • In-line monitoring: Employ TLC (hexane:EtOAc 3:1) or inline IR spectroscopy to track intermediate formation .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

  • Standardize assays: Use identical cell lines (e.g., HEK293T for consistency) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Structural analogs: Compare with 2-((1-benzyl-1H-indol-3-yl)thio)-1-piperidin-1-yl-ethanone to isolate substituent effects (4-methylpiperidine vs. piperidine) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking: Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR; binding affinity: −9.2 kcal/mol) .
  • DFT calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the thioether site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.